molecular formula C10H13ClFN B2457202 (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1210859-27-0

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2457202
CAS No.: 1210859-27-0
M. Wt: 201.67
InChI Key: IPMVOKVJJJVBGC-PPHPATTJSA-N
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Description

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride include other fluorophenyl-substituted pyrrolidines and related heterocyclic compounds. Examples include:

  • 2-(4-Fluorophenyl)pyrrolidine
  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Bromophenyl)pyrrolidine

Uniqueness

What sets this compound apart from similar compounds is its specific fluorophenyl substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVOKVJJJVBGC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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